1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions often involve elevated temperatures and the use of polar solvents.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative groups, such as fluorine and trifluoromethoxy, can enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
- 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
- 1,3-Dichloro-2-fluoro-5-(trifluoromethylsulfonyl)benzene
Uniqueness
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted compounds. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Biological Activity
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple halogen substituents and a trifluoromethoxy group, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a CAS number of 1417569-27-7. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a suitable candidate for pharmaceutical applications.
Property | Value |
---|---|
Molecular Formula | C7H2Cl2F4O |
CAS Number | 1417569-27-7 |
Boiling Point | Not available |
Solubility | Variable depending on solvent |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing properties of the halogen atoms enhance the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.
Possible Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Interference with DNA/RNA Synthesis : Due to its structural similarity to nucleobases, it might disrupt normal nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : The presence of fluorine can lead to oxidative stress in cells, affecting cellular functions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Fluorinated compounds have been shown to possess antimicrobial activity against a range of pathogens.
- Antitumor Activity : Some studies suggest that fluorinated benzene derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain fluorinated compounds modulate inflammatory pathways, indicating potential therapeutic uses.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various halogenated compounds against resistant bacterial strains. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Antitumor Activity
In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-4-1-3(10)2-5(9)6(4)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLAKTXSONCQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-27-7 | |
Record name | 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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